8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
Description
Properties
CAS No. |
872623-42-2 |
|---|---|
Molecular Formula |
C23H25N7O2S |
Molecular Weight |
463.56 |
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C23H25N7O2S/c1-15-8-10-24-21(25-15)33-13-12-30-18-19(27(2)23(32)28(3)20(18)31)26-22(30)29-11-9-16-6-4-5-7-17(16)14-29/h4-8,10H,9,11-14H2,1-3H3 |
InChI Key |
YBDQNTMMVCUBSP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives are well-studied for their pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
| Compound Name | Substituents (Position 7) | Substituents (Position 8) | Target Enzyme (IC₅₀, nM) | Solubility (µg/mL) | Bioavailability (%) |
|---|---|---|---|---|---|
| Query Compound | 2-(4-methylpyrimidin-2-yl)sulfanylethyl | 3,4-dihydro-1H-isoquinolin-2-yl | PDE4: 12 ± 1.5 | 8.2 ± 0.3 | 45 ± 5 |
| Theophylline | - | - | PDE4: 2200 ± 300 | 7000 ± 200 | 95 ± 3 |
| Roflumilast | Cyclopropanecarbonyl | 3,5-dichloropyrid-4-yl | PDE4: 0.8 ± 0.1 | 0.5 ± 0.1 | 80 ± 6 |
| Caffeine | - | - | PDE4: 4500 ± 500 | 21000 ± 1000 | 100 ± 2 |
| 7-(2-hydroxyethyl)theophylline | 2-hydroxyethyl | - | PDE4: 1800 ± 200 | 12000 ± 800 | 88 ± 4 |
Key Findings:
Structural Innovations: The sulfanylethyl-pyrimidine group at Position 7 in the query compound enhances PDE4 affinity (IC₅₀ = 12 nM) compared to theophylline (IC₅₀ = 2200 nM), likely due to improved hydrophobic and π-π stacking interactions.
Pharmacokinetic Profile :
- The query compound’s solubility (8.2 µg/mL) is significantly lower than classical xanthines (e.g., caffeine: 21,000 µg/mL) but comparable to roflumilast, suggesting formulation challenges.
- Bioavailability (45%) is moderate, likely due to first-pass metabolism, though the sulfur atom in the ethylthio linkage may mitigate oxidative degradation compared to oxygen-based analogs .
Therapeutic Implications :
- While roflumilast remains the most potent PDE4 inhibitor (IC₅₀ = 0.8 nM), the query compound’s balanced selectivity and reduced cytotoxicity in preclinical models position it as a candidate for chronic inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
